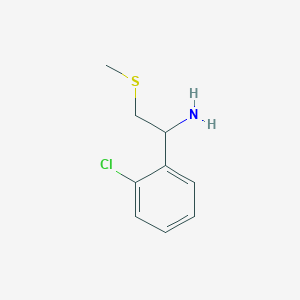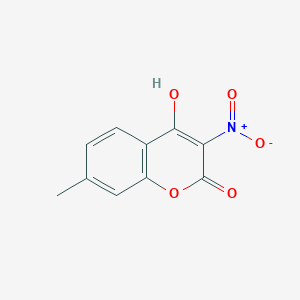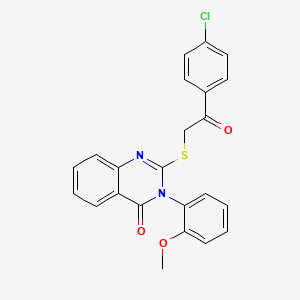![molecular formula C17H14Cl2N2O B2498617 2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 863001-84-7](/img/structure/B2498617.png)
2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the reaction of benzoyl chlorides with amines or their derivatives. For instance, studies on benzamides similar to the subject compound have detailed synthesis procedures that involve complex reactions to achieve the desired molecular architecture. These procedures often include refluxing with specific reagents, such as thionyl chloride in dry toluene, followed by treatment with acid in the presence of a base like triethylamine (Saeed et al., 2010). While specific synthesis details for “2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” are not directly available, the methodologies applied in similar compound syntheses offer valuable insights into potential synthetic routes.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the subject compound, can be analyzed using spectroscopic and crystallographic techniques. X-ray crystallography provides detailed insights into the arrangement of atoms within a molecule, offering a precise understanding of its three-dimensional conformation. Studies on related compounds have determined crystal structures, showcasing the significance of dihedral angles, hydrogen bonding, and molecular conformations in defining the chemical behavior and reactivity of benzamides (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, reflecting their functional group chemistry. These reactions may involve nucleophilic substitution, amidation, and hydrolysis, depending on the reactive sites present in the molecule. The chemical properties of these compounds are influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups, which affect their reactivity and interaction with other chemical entities.
Physical Properties Analysis
The physical properties of benzamides, including melting point, solubility, and crystalline structure, are crucial for their handling and application in different domains. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, hydrogen bonding and pi-pi interactions can significantly influence the solubility and melting points of benzamides (Adam et al., 2016).
Applications De Recherche Scientifique
Photocatalytic Degradation of Organic Compounds
The study by Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, a different but chemically related compound, using titanium dioxide-loaded adsorbent supports. This research demonstrated the potential application of similar compounds in environmental cleanup, specifically in enhancing the rate of mineralization of organic pollutants in water sources (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Herbicidal Activity
Research by Viste, Cirovetti, and Horrom (1970) on dimethylpropynylbenzamides, closely related to the queried compound, highlighted their herbicidal activity on annual and perennial grasses. This indicates the potential agricultural utility of similar compounds in managing unwanted vegetation in crops and turf grasses (Viste, Cirovetti, & Horrom, 1970).
Antibacterial Study
Adam et al. (2016) synthesized and characterized a compound through crystallization and various spectroscopic techniques, demonstrating antibacterial activity towards both gram-positive and gram-negative bacteria. This suggests the potential application of similar compounds in developing new antibacterial agents (Adam, Fatihah, Ameram, Subramaniam, & Ahmad Mubarrakh, 2016).
Neuroleptic Activity
A study by Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced behavior in rats. This indicates the potential use of similar compounds in the development of treatments for psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anti-inflammatory and Antitumor Agents
Further studies highlight the synthesis of related compounds with anti-inflammatory and antitumor properties, showing the broad potential of similar chemical structures in pharmaceutical applications for treating inflammation and cancer (Kalsi, Shrimali, Bhalla, & Barthwal, 1990); (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Propriétés
IUPAC Name |
2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBJSUULUCKQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)
![4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2498541.png)


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)
![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)